molecular formula C7H5N3O6 B101517 2,3,6-Trinitrotoluene CAS No. 18292-97-2

2,3,6-Trinitrotoluene

Cat. No.: B101517
CAS No.: 18292-97-2
M. Wt: 227.13 g/mol
InChI Key: LFCALAUEQXYQIV-UHFFFAOYSA-N
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Description

2,3,6-Trinitrotoluene, commonly known as TNT, is a chemical compound with the formula C7H5N3O6. It is a pale yellow solid that is best known for its use as an explosive material. TNT was first prepared in 1861 by the German chemist Joseph Wilbrand and was initially used as a yellow dye . Over time, its explosive properties were recognized, and it became widely used in military and industrial applications due to its stability and ease of handling .

Mechanism of Action

Target of Action

The primary target of 2,3,6-Trinitrotoluene (TNT) is Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that has been shown to interact with TNT .

Mode of Action

TNT interacts with its target through a process of reduction. The nitro groups on the TNT molecule are reduced, leading to the formation of various metabolites . These metabolites can then bind covalently to critical proteins, which is one of the toxicity mechanisms of TNT .

Biochemical Pathways

The biochemical pathways affected by TNT involve the reduction of the nitro groups on the TNT molecule. This process leads to the formation of various metabolites, which can have downstream effects such as the covalent binding to critical proteins . Additionally, TNT can produce nitric oxide (NO), which is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway .

Pharmacokinetics

It is known that tnt is readily absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, TNT is mainly found in the liver .

Result of Action

The molecular and cellular effects of TNT’s action are primarily due to the formation of various metabolites through the reduction of the nitro groups on the TNT molecule. These metabolites can bind covalently to critical proteins, leading to toxic effects . TNT is a class C carcinogen and can cause conditions such as hepatitis, cataracts, and jaundice in humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TNT. For example, TNT is a highly persistent environmental contaminant, and its biotransformation by microorganisms has attracted renewed attention . The interaction between TNT and biological membranes is crucial for understanding its toxic effects . Furthermore, TNT can readily form an aggregate in the aqueous phase and quickly approach the surface of the membrane .

Biochemical Analysis

Biochemical Properties

TNT interacts with several enzymes, proteins, and other biomolecules. For instance, two Arabidopsis Tau class glutathione transferases, GSTU24 and GSTU25, have been identified that catalyze the formation of three TNT-glutathionylated conjugates . These enzymes interact with 2,3,6-Trinitrotoluene, leading to its transformation and potential detoxification .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to cause defects in heart formation and circulation in zebrafish embryos . Additionally, TNT can cause hepatitis, cataracts, and jaundice in humans .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, TNT is known to undergo reductive transformation of the nitro groups, a process that is notoriously resistant to mineralization in the environment . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, TNT degradation in Chinese loess was found to reach equilibrium after about 10 hours . Furthermore, TNT is known to be highly persistent in the environment, posing long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study conducted on green anoles, TNT was administered at doses of 60 mg/kg and 20 mg/kg of body weight . The study found that TNT had significant effects on the fecal microbiome of the anoles, indicating potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it is known to undergo reductive transformation, a process that involves various enzymes . This process could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found in waste waters and solid wastes resulting from the manufacture of the compound . The compound moves in surface water and through soils to groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

Industrial Production Methods: In industrial settings, the production of this compound is carried out using a continuous nitration process. This involves the use of fuming nitric acid and concentrated sulfuric acid as nitrating agents. The reaction is carefully controlled to maintain the temperature and prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trinitrotoluene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,6-Trinitrotoluene has several scientific research applications:

Comparison with Similar Compounds

2,3,6-Trinitrotoluene is often compared with other nitroaromatic compounds such as:

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with different positions of nitro groups.

    2,4-Dinitrotoluene: Less explosive but still used in the production of polyurethane foams.

    Hexanitrobenzene: More powerful explosive but less stable

Uniqueness: this compound is unique due to its balance of stability and explosive power, making it a preferred choice for military and industrial applications .

Properties

IUPAC Name

2-methyl-1,3,4-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCALAUEQXYQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075140
Record name Benzene, 1-methyl-2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18292-97-2
Record name 2,3,6-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18292-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-TRINITROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper concerning 2,3,6-trinitrotoluene?

A1: The research paper investigates the feasibility of using the bioluminescent activity of the bacterium Beneckea harveyi (now reclassified as Vibrio harveyi) to determine the toxicity of various chemicals, including this compound. The study found that this compound inhibits the bioluminescence of Beneckea harveyi in a dose-dependent manner. The researchers calculated the EC50 value, which represents the concentration of this compound causing a 50% reduction in bioluminescence. This value serves as an indicator of the compound's toxicity towards the bacteria. []

Q2: How does the toxicity of this compound compare to other tested chemicals in this bacterial model?

A2: The study tested nine chemicals, including various isomers of dinitrotoluene and nitrobenzonitrile, alongside this compound. While the paper doesn't directly compare the EC50 values across all chemicals, it highlights that only the comparison between the mean EC50 values obtained for the tested chemicals and the LD50 values in male mice showed a good degree of correspondence. This suggests that the sensitivity of Beneckea harveyi to the tested chemicals, including this compound, may not directly translate to mammalian toxicity in all cases. []

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